molecular formula C12H7BrClN3 B1445640 6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine CAS No. 86844-01-1

6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine

Cat. No. B1445640
CAS RN: 86844-01-1
M. Wt: 308.56 g/mol
InChI Key: ZBAAGPPMCVKTFM-UHFFFAOYSA-N
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Description

“6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine” is a heterocyclic compound . It belongs to the class of triazoles, which are nitrogenous heterocyclic moieties . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Molecular Structure Analysis

The molecular formula of “6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine” is C6H4BrN3 . The InChI Key is CXRXKDSDRWLKTK-UHFFFAOYSA-N . The SMILES string representation is BrC1=CN2N=CN=C2C=C1 .

Scientific Research Applications

Herbicidal Activity

Compounds similar to 6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine, such as various substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamides, have demonstrated excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).

Synthesis and Structural Analysis

The efficient synthesis and X-ray structural analysis of [1,2,4]Triazolo[4,3-a]pyridines, including compounds related to 6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine, have been documented. These compounds are of interest due to their biological activity and potential pharmaceutical applications (El-Kurdi et al., 2021).

Antimicrobial Activity

Some derivatives of [1,2,4]triazolo[1,5-c]pyrimidines and pyrimido[1,6-b]-[1,2,4]triazine, which are chemically related to the compound , have been synthesized and shown to possess antimicrobial activity (El-Agrody et al., 2001).

Metal-free Synthesis

A metal-free synthesis method for biologically important 1,2,4-triazolo[1,5-a]pyridines, similar in structure to the specified compound, has been developed. This strategy involves direct oxidative N-N bond formation, offering a convenient approach for constructing these types of chemical structures (Zheng et al., 2014).

Synthesis of Polyheterocyclic Systems

Studies have shown the synthesis of new polyheterocyclic systems containing 1,2,4-triazine moieties, which include derivatives of the 6-bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine. These compounds have been evaluated for their antimicrobial activity (Abdel-Monem, 2010).

Synthesis of Novel Pyridines

Research has been conducted on the synthesis of new 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines, which are structurally related to the compound of interest, highlighting their potential applications in various fields (Bastrakov et al., 2021).

Synthesis and Characterization of Derivatives

The synthesis and characterization of novel 1,2,4-triazolo[1,5-a]pyridine derivatives have been explored, contributing to the understanding of the structural chemistry vital for their pharmaceutical development (Chai et al., 2019).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of water (P302 + P352) .

properties

IUPAC Name

6-bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClN3/c13-9-3-6-11-15-12(16-17(11)7-9)8-1-4-10(14)5-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAAGPPMCVKTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=C(C=CC3=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Tian, G Zhang, Z Xia, N Chen, S Yang, L Li - European Journal of …, 2022 - Elsevier
The aryl hydrocarbon receptor (AhR), a ligand-dependent transcription factor, can regulate the immune balance of Th17/22 and Treg cells, which plays an important role in the …
Number of citations: 9 www.sciencedirect.com

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